ADME Advantage vs. 4-Substituted Quinoline
A scaffold morphing approach from a 4-substituted quinoline core to a pyrazolo[4,3-b]pyridine series resulted in a measurable improvement in ADME properties, addressing the high in vitro clearance limitations of the quinoline-based inhibitors in rat and human microsomes [1]. This demonstrates that the [4,3-b]pyridine scaffold provides a quantifiable pharmacokinetic advantage over alternative heterocyclic cores.
| Evidence Dimension | ADME profile (in vitro clearance) |
|---|---|
| Target Compound Data | Improved ADME properties (qualitative improvement reported) |
| Comparator Or Baseline | 4-Substituted quinoline series |
| Quantified Difference | High in vitro clearance in rat and human microsomes for quinoline series; ADME properties improved for pyrazolo[4,3-b]pyridine series |
| Conditions | Rat and human liver microsome stability assays |
Why This Matters
Improved ADME properties translate to better in vivo exposure and reduced metabolic liability, making this scaffold a more developable starting point for drug discovery programs.
- [1] Sabat M, Wang H, Scorah N, et al. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorg Med Chem Lett. 2017;27(9):1955-1961. View Source
